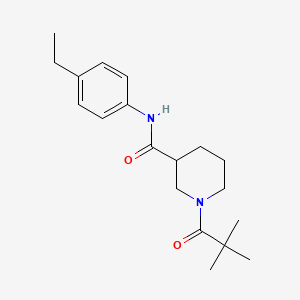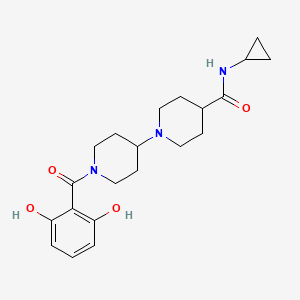
N'-(1,3-dimethylbutylidene)-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1,3-dimethylbutylidene)-3-nitrobenzohydrazide, commonly known as DMNBH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMNBH is a yellow crystalline powder that is highly stable and soluble in organic solvents. In
Wirkmechanismus
The mechanism of action of DMNBH varies depending on its application. In the detection of aldehydes and ketones, DMNBH reacts with the carbonyl group of the aldehyde or ketone to form a yellow-colored compound. In the detection of ROS, DMNBH is oxidized by ROS to form a fluorescent compound. In the induction of apoptosis, DMNBH activates the caspase pathway, leading to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects
DMNBH has been shown to have various biochemical and physiological effects. In the detection of aldehydes and ketones, DMNBH does not have any significant biochemical or physiological effects. In the detection of ROS, DMNBH can be toxic to cells at high concentrations. In the induction of apoptosis, DMNBH can cause cell death in cancer cells without affecting healthy cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMNBH has several advantages for lab experiments, including its stability, solubility, and specificity for detecting aldehydes, ketones, and ROS. However, DMNBH also has limitations, such as its potential toxicity at high concentrations and its limited specificity for detecting ROS.
Zukünftige Richtungen
There are several future directions for the study of DMNBH. One future direction is the development of more specific and sensitive probes for detecting ROS in cells. Another future direction is the exploration of DMNBH as a potential anti-cancer agent in combination with other drugs. Additionally, the synthesis of DMNBH and its derivatives can be further optimized to improve their properties and potential applications.
Conclusion
In conclusion, DMNBH is a versatile chemical compound that has potential applications in various fields, including chemistry, biology, and medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. DMNBH has shown promising results in various studies and has the potential to be further developed for its various applications.
Synthesemethoden
The synthesis of DMNBH involves the reaction between 3-nitrobenzohydrazide and 1,3-dimethylbutylidene malononitrile. The reaction is carried out in the presence of a catalyst and an organic solvent. The resulting product is then purified through recrystallization. DMNBH can also be synthesized through other methods, such as the reaction between 3-nitrobenzohydrazide and 1,3-dimethylbutylamine.
Wissenschaftliche Forschungsanwendungen
DMNBH has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, DMNBH is used as a reagent for the detection of aldehydes and ketones. In biology, DMNBH is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In medicine, DMNBH has been explored for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(Z)-4-methylpentan-2-ylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(2)7-10(3)14-15-13(17)11-5-4-6-12(8-11)16(18)19/h4-6,8-9H,7H2,1-3H3,(H,15,17)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXFPYMUFQUERC-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5425963.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B5425967.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5425985.png)
![2-(3-furyl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5425992.png)



![methyl 2-{[2-cyano-3-(3-thienyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426015.png)
![7-[(1,3-benzodioxol-5-yloxy)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426023.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5426038.png)
![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)

![N-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5426056.png)